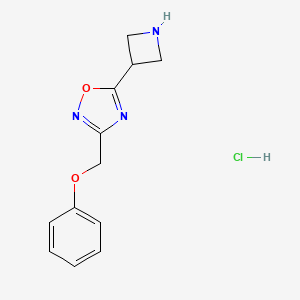

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride

CAS No.:

Cat. No.: VC13570183

Molecular Formula: C12H14ClN3O2

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14ClN3O2 |

|---|---|

| Molecular Weight | 267.71 g/mol |

| IUPAC Name | 5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole;hydrochloride |

| Standard InChI | InChI=1S/C12H13N3O2.ClH/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9;/h1-5,9,13H,6-8H2;1H |

| Standard InChI Key | CMESWEUTTJMMEN-UHFFFAOYSA-N |

| SMILES | C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl |

| Canonical SMILES | C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride, reflects its core structure:

-

Azetidine: A saturated four-membered ring with three carbons and one nitrogen.

-

1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen.

-

Phenoxymethyl: A phenyl group connected via an ether linkage to the oxadiazole ring.

Molecular Formula: C₁₂H₁₄ClN₃O₂

Molecular Weight: 267.71 g/mol

SMILES: C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl

InChI Key: CMESWEUTTJMMEN-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While X-ray crystallography data are unavailable, spectroscopic analyses (IR, NMR) for related oxadiazoles reveal:

-

IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) .

-

¹H NMR: Signals for azetidine protons (δ 3.0–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized through a two-step protocol:

-

Condensation: Reaction of phenoxyacetic acid hydrazide with azetidine-3-carbonyl chloride.

-

Cyclization: Using POCl₃ or iodine-mediated oxidative C–O bond formation .

Example Protocol (adapted from):

-

Mix phenoxyacetic acid hydrazide (1 equiv) and azetidine-3-carbonyl chloride (1.2 equiv) in dry THF.

-

Add POCl₃ (2 equiv) at 0°C, reflux at 110°C for 6 hours.

-

Precipitate the product with ice-cold water, purify via recrystallization (ethanol).

Yield: ~65–75% .

Comparative Analysis with Analogues

Structural modifications alter bioactivity:

| Compound | Substituent | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| Phenyl derivative | C₆H₅ at C3 | 8.2 µM (HDAC) | |

| Trifluoromethyl | CF₃ at C3 | 4.7 µM (Thymidine phosphorylase) | |

| Phenoxymethyl | OCH₂C₆H₅ at C3 | Under study |

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar solvents (DMSO, ethanol) due to hydrochloride salt form .

-

Stability: Degrades above 200°C; store at -20°C under inert gas .

Partition Coefficient (LogP)

Calculated LogP: 2.1 (via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Research Gaps and Future Directions

-

In Vivo Toxicity: No data on LD₅₀ or chronic exposure effects.

-

Target Specificity: Mechanism of action against HDACs remains unvalidated.

-

Formulation: Nanoparticle delivery systems to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume